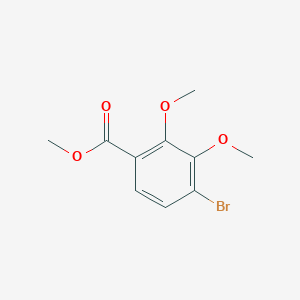
2-Propanone, hexafluoro-, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, hexafluoro-, dihydrate, also known as hexafluoroacetone dihydrate, is a chemical compound with the molecular formula C3F6O·2H2O. It is a colorless liquid that is highly reactive and used in various industrial and research applications. The compound is known for its high fluorine content, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexafluoroacetone dihydrate can be synthesized through several methods. One common method involves the treatment of hexachloroacetone with hydrogen fluoride (HF). The reaction proceeds as follows:
(CCl3)2CO+6HF→(CF3)2CO+6HCl
This reaction requires careful handling due to the corrosive nature of hydrogen fluoride .
Industrial Production Methods
In industrial settings, hexafluoroacetone dihydrate is produced by the rearrangement of hexafluoropropylene oxide. This process is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Hexafluoroacetone dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroacetic acid.
Reduction: Reduction reactions can convert hexafluoroacetone to hexafluoroisopropanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of highly electronegative fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly employed.
Major Products Formed
Oxidation: Perfluoroacetic acid.
Reduction: Hexafluoroisopropanol.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexafluoroacetone dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a solvent in various industrial processes
Wirkmechanismus
The mechanism by which hexafluoroacetone dihydrate exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms create a highly electronegative environment, making the compound a strong electrophile. This allows it to readily participate in various chemical reactions, including nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexafluoroisopropanol: Another fluorinated compound with similar reactivity but different physical properties.
Perfluoroacetone: Similar in structure but lacks the dihydrate component.
Uniqueness
Hexafluoroacetone dihydrate is unique due to its high fluorine content and the presence of water molecules, which influence its reactivity and solubility. This makes it particularly useful in applications requiring highly reactive fluorinated compounds .
Eigenschaften
CAS-Nummer |
32836-39-8 |
|---|---|
Molekularformel |
C3H4F6O3 |
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoropropan-2-one;dihydrate |
InChI |
InChI=1S/C3F6O.2H2O/c4-2(5,6)1(10)3(7,8)9;;/h;2*1H2 |
InChI-Schlüssel |
UNYKSGGIBPCJHB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O.O |
Verwandte CAS-Nummern |
684-16-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


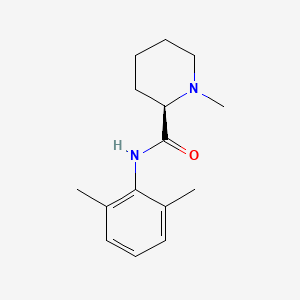
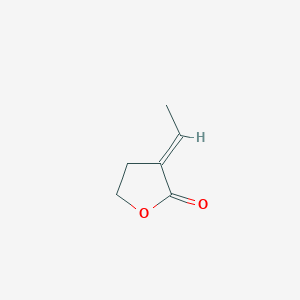
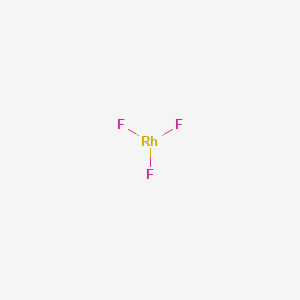

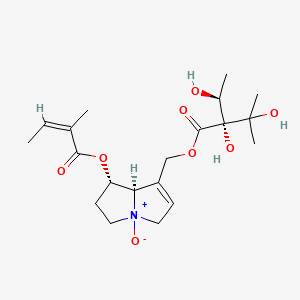
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
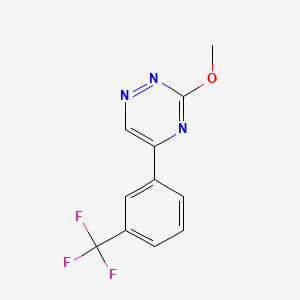
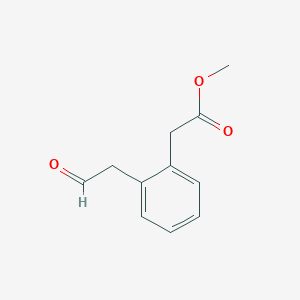
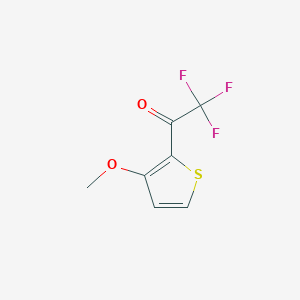
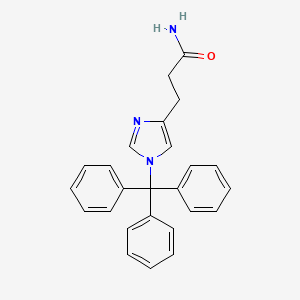
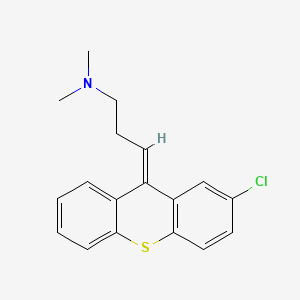
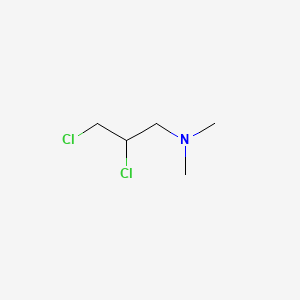
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
